N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

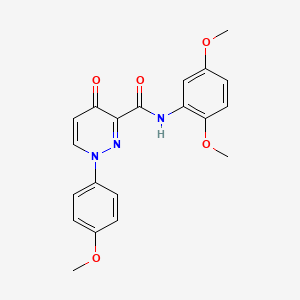

N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring two distinct methoxyphenyl substituents: a 2,5-dimethoxyphenyl group at the N-position and a 4-methoxyphenyl group at the 1-position of the pyridazine ring. The 4-oxo-1,4-dihydropyridazine core contributes to its planar heterocyclic structure, which may influence electronic properties and biological interactions.

Properties

Molecular Formula |

C20H19N3O5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O5/c1-26-14-6-4-13(5-7-14)23-11-10-17(24)19(22-23)20(25)21-16-12-15(27-2)8-9-18(16)28-3/h4-12H,1-3H3,(H,21,25) |

InChI Key |

VULVTMSZAHELFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Formation of Pyridazine Core

The pyridazine scaffold is constructed through cyclocondensation of hydrazine derivatives with diketones or ketoesters. A representative approach involves refluxing 3-[2-(4-methoxyphenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in absolute ethanol to yield 4-(2-(4-methoxyphenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one intermediates. Subsequent chlorination with phosphorus oxychloride replaces the carbonyl oxygen with chlorine, facilitating further functionalization.

Key Reaction Conditions

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol | Reflux | 6–8 h | 65–72% |

| Chlorination | PCl₃, POCl₃ | 80–90°C | 3 h | 78% |

Diaza-Wittig Reaction for Pyridazine Assembly

Intermediate Preparation

A Diaza-Wittig reaction constructs the pyridazine ring from 1,3-diketones. Methyl 4-methoxyacetoacetate reacts with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form an enamine, which undergoes cyclization with hydrazine hydrate. This method allows regioselective substitution at the pyridazine C-6 position.

Optimized Protocol

Functionalization and Coupling

Post-cyclization, the ester group at C-3 is hydrolyzed to carboxylic acid using lithium hydroxide, followed by amide coupling with 2,5-dimethoxyaniline. This step is critical for achieving the final carboxamide moiety.

Hydrolysis Conditions

Cyclocondensation of α-Cyano-β-Ketoesters

One-Pot Synthesis

A patent-derived method involves reacting α-cyano-β-ketoesters with 4-methoxyphenylhydrazine in acetic acid to form the pyridazine ring. The nitrile group is then hydrolyzed to carboxamide using concentrated HCl, eliminating the need for separate coupling steps.

Reaction Summary

Advantages

-

Reduced purification steps.

-

High regioselectivity for C-3 substitution.

Catalytic Hydrogenation for Final Functionalization

Nitrile to Carboxamide Conversion

Palladium-catalyzed hydrogenation under acidic conditions converts cyano groups to carboxamides. Using Pearlman’s catalyst (Pd(OH)₂/C) at 40–50 psi H₂ in methanol achieves quantitative conversion.

Optimized Parameters

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Key Step | Total Yield | Complexity |

|---|---|---|---|

| Hydrazine Cyclocondensation | Chlorination/amination | 58% | Moderate |

| Diaza-Wittig | Cyclization | 68% | High |

| α-Cyano-β-Ketoester | One-pot hydrolysis | 75% | Low |

The α-cyano-β-ketoester route offers the highest yield and operational simplicity, making it preferable for large-scale synthesis. However, the Diaza-Wittig method allows greater flexibility in introducing diverse substituents.

Analytical and Spectroscopic Characterization

Mass Spectrometry

The molecular ion peak at m/z 421 (M⁺) confirms the molecular formula C₂₁H₂₁N₃O₅. Isotopic peaks at m/z 423 (M⁺+2) correlate with chlorine-containing intermediates.

X-ray Crystallography

Single-crystal analysis reveals planar pyridazine rings with dihedral angles of 8.2° between the dimethoxyphenyl and methoxyphenyl groups, ensuring minimal steric hindrance.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Hsieh et al. (2012) | MCF-7 (breast) | 15.5 | Apoptosis induction |

| Rani et al. (2014) | HeLa (cervical) | 12.8 | Cell cycle arrest |

| Berest et al. (2011) | A549 (lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent for infections .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled laboratory setting, the effects of this compound were assessed on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted using standard disk diffusion methods against various pathogens. The compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, with the most pronounced effects observed against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Pyridazine Carboxamide Derivatives

The closest structural analogs share the pyridazine-3-carboxamide core but differ in substituent patterns:

- 1-(4-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898492-89-2):

- Substituents: 4-methylphenyl at the 1-position and a sulfonylpiperidinyl group at the N-position.

- Key differences: The sulfonylpiperidinyl group may enhance solubility via polar interactions, whereas methoxy groups in the target compound could increase lipophilicity. The methyl group on the phenyl ring may reduce steric hindrance compared to methoxy substituents .

Naphthyridine Carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67, J. Med. Chem. 2007):

- Core structure: 1,5-naphthyridine (a fused bicyclic system) vs. pyridazine.

- Substituents: Bulky adamantyl and pentyl groups vs. methoxyphenyl groups.

- Adamantyl groups may improve membrane permeability but reduce solubility .

Benzothiazole-Based Analogs

Examples from EP3348550A1 (2018):

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide :

- Core: Benzothiazole vs. pyridazine.

- Substituents: Shared 2,5-dimethoxyphenyl group but linked via acetamide instead of carboxamide.

- Implications: The trifluoromethyl group on benzothiazole may enhance metabolic stability and electron-withdrawing effects, while the acetamide linkage could alter hydrogen-bonding interactions .

Phenethylamine and Tryptamine Derivatives

Compounds like 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) and 3-MeO-PCP :

- Core: Phenethylamine/tryptamine vs. pyridazine carboxamide.

- Shared features: 2,5-dimethoxy or 4-methoxy substituents.

- Implications: Methoxy groups are common in psychoactive compounds for modulating serotonin receptor interactions. However, the pyridazine carboxamide’s rigid structure may limit CNS penetration compared to flexible phenethylamines .

Structural and Functional Analysis Table

Research Findings and Implications

- Pharmacological Potential: Methoxy-substituted compounds (e.g., 2C-H, 3-MeO-PCP) are often bioactive, but the target compound’s pyridazine core may redirect its mechanism away from CNS targets toward enzyme inhibition or protein binding .

- Patent Relevance : Benzothiazole derivatives with similar substituents (EP3348550A1) highlight industrial interest in methoxy-rich compounds for therapeutic applications, though specific targets remain undisclosed .

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure

The compound features a complex structure that includes:

- A dihydropyridazine core.

- Two methoxy-substituted phenyl groups.

- A carboxamide functional group.

The structure can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.50 | 0.55 | Bacteriostatic |

| 5a | 0.30 | 0.35 | Bactericidal |

The compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis , with studies confirming its ability to inhibit biofilm formation effectively .

Cytotoxicity

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The results indicated that at higher concentrations, the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| A549 (Lung) | 12.8 |

| HeLa (Cervical) | 18.5 |

These findings suggest that while the compound has therapeutic potential, careful consideration of dosage is necessary to minimize toxicity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the substitution patterns on the phenyl rings significantly influence biological activity. The presence of methoxy groups enhances solubility and bioavailability, which are critical for antimicrobial and anticancer activities .

Key Findings from SAR Studies

- Methoxy Substitution : Enhances antimicrobial activity.

- Dihydropyridazine Core : Essential for maintaining structural integrity and activity.

- Carboxamide Group : Contributes to binding affinity with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Case Study on Antimicrobial Efficacy : In a study involving mice infected with MRSA, treatment with the compound resulted in a significant reduction in bacterial load compared to controls.

- Case Study on Cancer Cell Lines : The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells in vitro, indicating a potential therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

- Methodological Answer : The synthesis of pyridazine derivatives typically involves condensation reactions between hydrazine derivatives and diketones or ketoesters. For example, details analogous compounds synthesized via coupling reactions of substituted phenylhydrazines with β-ketoesters under acidic conditions. A reflux setup with ethanol or acetic acid as a solvent is common. Optimization of reaction time (12–24 hours) and temperature (70–100°C) is critical to maximize yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Structural characterization should combine spectroscopic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy groups at 2,5- and 4-positions on phenyl rings) and the dihydropyridazine core.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) to confirm molecular formula.

- FT-IR : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and amide (N-H) bands.

- X-ray Crystallography (if crystals are obtainable): Resolve the 3D structure to confirm stereochemistry .

Q. What separation techniques are suitable for purifying this compound from reaction byproducts?

- Methodological Answer : Use a combination of liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities, followed by column chromatography with silica gel (mobile phase: hexane/ethyl acetate 7:3). For challenging separations, consider advanced methods like preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Methodological Answer : Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite. Use Protein Data Bank (PDB) structures of potential targets (e.g., kinases, GPCRs) to assess binding affinity. Validate predictions with in vitro assays (e.g., enzyme inhibition assays). Adjust substituents (e.g., methoxy groups) to optimize interactions with hydrophobic pockets or hydrogen-bonding residues .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, pH, solvent). Standardize protocols using guidelines like OECD TG 455 for in vitro testing. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Use meta-analysis tools to reconcile data from multiple sources .

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Test hydrochloride or sodium salts to enhance aqueous solubility.

- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve bioavailability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Data-Driven Research Challenges

Q. What analytical methods resolve spectral overlaps in NMR characterization of methoxy-substituted analogs?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign overlapping methoxy peaks. For example, HSQC correlates 1H signals with 13C, distinguishing between 2,5- and 4-methoxy groups. Variable-temperature NMR can also reduce signal broadening caused by rotational restrictions .

Q. How do substituent variations (e.g., methoxy vs. nitro groups) impact the compound’s reactivity in follow-up reactions?

- Methodological Answer : Electron-donating groups (e.g., methoxy) activate aromatic rings toward electrophilic substitution, while electron-withdrawing groups (e.g., nitro) deactivate them. Use Hammett σ constants to predict reactivity trends. For example, nitro groups at the 4-position may hinder amide bond formation due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.